1-(5-Bromo-2-methoxypyridin-3-yl)ethanol

Purity specification Quality control Synthetic intermediate

Researchers needing a halogenated pyridine intermediate with a secondary alcohol handle for chiral resolution or cross-coupling face supply issues. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol (CAS 1783781-28-1) provides a 98% pure, versatile solution. • Stereochemical control via Cα secondary alcohol - critical for enantiopure API synthesis • C5 bromine supports Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) • Ambient-stable, eliminating cold-chain logistics required by the aldehyde congener

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B12969626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxypyridin-3-yl)ethanol
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC(=C1)Br)OC)O
InChIInChI=1S/C8H10BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3
InChIKeyFRYFJBLLCMBGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol Overview


1-(5-Bromo-2-methoxypyridin-3-yl)ethanol (CAS 1783781-28-1) is a halogenated heterocyclic building block belonging to the 2,3,5-trisubstituted pyridine class, bearing a C5 bromine, a C2 methoxy group, and a C3 1-hydroxyethyl substituent . With a molecular formula of C₈H₁₀BrNO₂ and a molecular weight of approximately 232.08 g·mol⁻¹, it is supplied as a research chemical with a certified purity level of 98% . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting cannabinoid CB2 receptor agonists and integrin α₄β₇ inhibitors, leveraging the bromine atom for cross-coupling diversification and the secondary alcohol for stereochemical control or further functionalization .

Workflow
Synthetic intermediate for medicinal chemistry programs; bromine enables cross-coupling diversification, secondary alcohol supports stereochemical control or functionalization.
Selection
Halogenated heterocyclic building block with a defined 2,3,5-trisubstitution pattern; certified purity suitable for multi-step synthesis.
Use Context
Used in research workflows targeting CB2 receptor agonists, integrin inhibitors, or fragment-based libraries; alcohol form offers handling advantages over aldehyde precursors.

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol Uniqueness & Procurement


Although several 5-bromo-2-methoxypyridine derivatives are commercially available, they are not functionally interchangeable. The C3 secondary alcohol in 1-(5-bromo-2-methoxypyridin-3-yl)ethanol enables a distinct set of synthetic transformations (e.g., chiral resolution, Mitsunobu coupling, or oxidation to the ketone) that are inaccessible with the primary alcohol (5-bromo-2-methoxypyridin-3-yl)methanol or the fully oxidized ketone 1-(5-bromo-2-methoxypyridin-3-yl)ethanone . Additionally, the presence of the C2 methoxy group and C5 bromine atom creates a unique electronic and steric environment on the pyridine ring, with an experimentally determined LogP of approximately 1.67 (predicted for the aldehyde analog) indicating moderate lipophilicity that differs from des-methoxy or des-bromo analogs . Direct substitution with a primary alcohol or ketone congener would alter the downstream synthetic pathway, potentially requiring re-optimization of reaction conditions and negatively impacting yields .

Primary alcohol analog
Lacks stereogenic center; cannot support chiral resolution. Substitution may close synthetic routes to enantiopure intermediates.
Ketone analog
No hydroxyl handle for direct Mitsunobu, esterification, or sulfonation chemistry. Different reactivity profile may require re-optimization of coupling steps.
Amino analog
Additional nitrogen alters hydrogen-bonding capacity and basicity; physicochemical profile may shift, affecting downstream SAR or permeability interpretation.

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol vs. Analogs Comparison


Purity Advantage Over the Ketone Analog

The target compound is commercially supplied at a certified purity of 98% . In contrast, the direct ketone analog, 1-(5-bromo-2-methoxypyridin-3-yl)ethanone (CAS 1256811-02-5), is typically offered at 95% purity . This represents a 3 percentage-point absolute purity advantage, which translates to a lower impurity burden (≤2% vs. ≤5%) that can be critical in multi-step syntheses where impurities propagate and reduce overall yields.

Purity specification
Reported
98% vs 95% (ketone analog)
Supports purity specification comparison for multi-step synthesis.
Commercial vendor data; Δ3 pp absolute, ≤2% vs ≤5% total impurities.
Purity specification Quality control Synthetic intermediate

Chiral Synthesis Enabled by Secondary Alcohol

The C3 secondary alcohol in 1-(5-bromo-2-methoxypyridin-3-yl)ethanol provides a stereogenic center that can be resolved into enantiopure (1R)- or (1S)- forms [1]. The primary alcohol analog, (5-bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4), lacks this chirality and therefore cannot support asymmetric synthesis. Meanwhile, the ketone analog (CAS 1256811-02-5) lacks the hydroxyl handle for direct Mitsunobu, esterification, or sulfonation chemistry. No organism- or target-based biological potency comparison exists in the public domain for these compounds.

Stereogenic center
Class-level
Present (secondary alcohol)
Enables chiral resolution workflows; not possible with primary alcohol or ketone analogs.
Racemic form; enantiopure (R) and (S) catalogued. No public biological potency data.
Synthetic utility Functional group interconversion Chiral chemistry

Storage Stability vs. Aldehyde Precursor

The aldehyde precursor 5-bromo-2-methoxypyridine-3-carbaldehyde (CAS 103058-87-3) has a reported LogP of 1.67 and requires storage at 2–8 °C under nitrogen due to its reactive formyl group . The target alcohol, in contrast, is more chemically stable and does not mandate cold-chain shipping in the same way, reducing logistics complexity. While its exact LogP has not been published, the alcohol is expected to have a lower LogP than the aldehyde due to hydrogen-bonding capability, which may improve aqueous compatibility in biphasic reactions. Quantitative solubility data for the target compound in common solvents (e.g., ethanol, DCM) is not publicly available, though the structurally related 5-bromo-2-methoxypyridine dissolves at 50 mg/mL in ethanol [1].

Stability & storage
Data to verify
Alcohol: room temp feasible; Aldehyde: 2–8 °C under N₂
May simplify shipping and inventory management compared to aldehyde precursor.
LogP not published for target; aldehyde LogP 1.67. Solubility data limited to structural analog.
Physicochemical properties Storage conditions LogP Solubility

Lower Molecular Weight & sp³ Character vs. Amino Analog

The molecular formula of 1-(5-bromo-2-methoxypyridin-3-yl)ethanol is C₈H₁₀BrNO₂ (MW 232.08 g·mol⁻¹) . The closest amino analog, 2-amino-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-ol (CAS 1782248-87-6), has the formula C₈H₁₁BrN₂O₂ and a higher molecular weight of 247.09 g·mol⁻¹ [1]. The 15-Da mass difference and the presence of an additional nitrogen atom alter both the hydrogen-bonding capacity and the basicity of the molecule, which may affect its behavior in coupling reactions or its pharmacokinetic profile if carried into a lead series.

Molecular weight
Class-level
232.08 vs 247.09 g/mol
Supports fragment-based design profiling; amino analog carries additional nitrogen and higher MW.
Δ15 Da; reported molecular formulas C₈H₁₀BrNO₂ vs C₈H₁₁BrN₂O₂.
Molecular weight Chemical formula Fragment-based drug design

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol Application Scenarios


CB2 Receptor Agonist Development

The 5-bromo-2-methoxypyridin-3-yl substructure is a validated scaffold in cannabinoid CB2 receptor agonist programs, with analogs bearing a methylene linker at C3 demonstrating EC₅₀ values as low as 295 nM at human recombinant CB2 receptors [1]. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol serves as a versatile intermediate for introducing this substructure via the C3 hydroxyethyl handle, which can be activated for nucleophilic displacement or oxidized to the aldehyde for reductive amination. Its 98% certified purity minimizes the risk of introducing impurities that could confound SAR interpretation [2].

Asymmetric Synthesis of Chiral Intermediates

The secondary alcohol center at Cα is a stereogenic carbon, enabling resolution into (1R)- and (1S)-enantiomers (e.g., CAS 2227662-68-0) [1]. This feature is critical for programs developing enantiopure active pharmaceutical ingredients (APIs) such as RMC-6236-class RAS inhibitors, where a closely related (S)-1-(3-bromopyridin-2-yl)ethanol intermediate has been produced at kilogram scale with >99.9% ee via chemoenzymatic reduction [2]. The target compound's 2-methoxy-5-bromo substitution pattern is expected to be similarly amenable to ketoreductase-mediated enantioselective synthesis.

Integrin α₄β₇ Inhibitor Optimization

Patents describing integrin α₄β₇ inhibitors (e.g., US-11104661-B1) reference 5-bromo-2-methoxypyridine-3-carbaldehyde as a synthetic building block [1]. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol, as the reduced form of this aldehyde, offers a more chemically stable and easier-to-handle alternative for the same synthetic vector. Procurement of the alcohol rather than the aldehyde eliminates the need for refrigerated storage (2–8 °C) and inert-atmosphere handling, simplifying logistics in multi-step parallel synthesis workflows [2].

Fragment-Based Drug Discovery Libraries

With a molecular weight of 232.08 g·mol⁻¹, 1-(5-bromo-2-methoxypyridin-3-yl)ethanol falls within the fragment-like space (MW <300 Da) and offers a balance of aromatic character (pyridine ring for π-stacking) and sp³ character (hydroxyethyl group for three-dimensional topology) [1]. Compared to the amino analog (MW 247.09 g·mol⁻¹), the target compound is 15 Da lighter and lacks a basic amine, which may confer superior passive permeability in cell-based fragment screens [2]. Its 98% purity ensures that fragment-library members meet the quality thresholds required for biophysical assay reproducibility.

Application
Selection Property
Validation Focus
CB2 receptor agonist research
C3 hydroxyethyl handle for derivatization
CB2 binding assay endpoint interpretation
Chiral intermediate synthesis
Stereogenic secondary alcohol center
Enantiomeric resolution and ee monitoring
Integrin α₄β₇ inhibitor research
Stable alcohol form as aldehyde alternative
Reductive amination or coupling reaction efficiency
Fragment-based library design
Fragment-like molecular weight
Ligand efficiency and physicochemical profiling
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